molecular formula C9H9NO2 B046031 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one CAS No. 53389-81-4

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one

Cat. No. B046031
CAS RN: 53389-81-4
M. Wt: 163.17 g/mol
InChI Key: VMFLZARQIWIXNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one and its derivatives involves several key reactions, including the Pictet-Spengler reaction. For example, a facile synthesis method for a structurally similar compound, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, demonstrates the use of diiodo- or dibromo-substituted tyrosine followed by catalytic dehalogenation, achieving high optical purity (Verschueren et al., 1992).

Molecular Structure Analysis

The molecular structure of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives can be examined through various analytical techniques. For instance, the structural details of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines were confirmed using elemental analysis, 1H NMR, IR spectroscopy, and X-ray diffraction, providing insight into the molecular interactions and configurations that characterize these compounds (Ostrovskaya et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives have been explored in various studies. For example, research on 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines highlighted their potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase, providing insights into their chemical interactions and potential therapeutic uses (Grunewald et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one and its analogs, are crucial for their application in various fields. An example is the study of the crystal structure of (3R,4R)-(–)-3-Hydroxymethyl-4-phenyl-2-o-toluoyl-1,2,3,4-tetrahydroisoquinoline, which provided valuable information on its conformation and stability (Gzella et al., 2006).

Chemical Properties Analysis

The chemical properties of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one derivatives, such as reactivity towards various reagents and stability under different conditions, have been the subject of detailed investigation. For instance, the novel synthesis and pharmacological evaluation of 4-phenoxy-1,2,3,4-tetrahydroisoquinolines and their analogs demonstrate the intricate balance between structure and activity, highlighting the compound's versatile chemical properties (Giorgioni et al., 2008).

Scientific Research Applications

  • Summary of the Application : 1,2,3,4-Tetrahydroisoquinolines (THIQ), including 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one, form an important class of isoquinoline alkaloids . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
  • Methods of Application or Experimental Procedures : The synthesis of THIQ analogs involves the acylation of the amides of homoveratrylamine with carboxylic acids . The obtained ketoamides are then used for the preparation of 1-substituted or 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines .
  • Results or Outcomes : The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community due to its potent biological activity . The structural–activity relationship (SAR) and mechanism of action of these compounds are subjects of ongoing research .

Safety And Hazards

“7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one” is harmful if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection. If swallowed, rinse mouth but do not induce vomiting. If it comes in contact with skin, wash with plenty of soap and water .

properties

IUPAC Name

7-hydroxy-2,4-dihydro-1H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-2-1-6-4-9(12)10-5-7(6)3-8/h1-3,11H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFLZARQIWIXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one

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